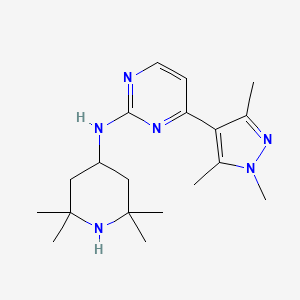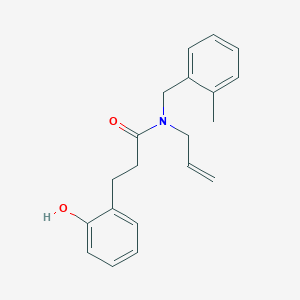![molecular formula C16H23N3O2 B5906821 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Mécanisme D'action
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine is a selective dopamine D1 receptor agonist. It binds to and activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of dopamine D1 receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates various intracellular signaling pathways. These signaling pathways are involved in the regulation of motor function, cognition, and emotion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase dopamine release in the striatum and prefrontal cortex, which is thought to underlie its therapeutic effects in Parkinson's disease and schizophrenia. It has also been shown to increase cAMP levels and activate various intracellular signaling pathways, which are involved in the regulation of motor function, cognition, and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine has several advantages for lab experiments. It is a selective dopamine D1 receptor agonist, which allows for the study of the specific role of dopamine D1 receptors in various neurological disorders. It has also been extensively studied in animal models, which provides a wealth of preclinical data. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its efficacy in long-term studies. It is also a complex molecule, which may make synthesis and purification difficult.
Orientations Futures
There are several future directions for the study of 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine. One area of research is the evaluation of its safety and efficacy in humans. Clinical trials are currently underway to evaluate its potential use in the treatment of Parkinson's disease and schizophrenia. Another area of research is the exploration of its potential use in other neurological disorders, such as Huntington's disease and attention deficit hyperactivity disorder. Additionally, further studies are needed to elucidate the specific intracellular signaling pathways involved in its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine involves several steps, including the reaction of 2-(2-ethoxyphenoxy)ethylamine with formaldehyde to form 2-(2-ethoxyphenoxy)acetaldehyde, followed by the reaction with N-methyl-1-methylimidazole-2-carbaldehyde to form the final product. The purity and yield of this compound can be improved through various purification methods, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. In preclinical studies, this compound has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-20-14-7-5-6-8-15(14)21-12-11-18(2)13-16-17-9-10-19(16)3/h5-10H,4,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMIQBQHSKEHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN(C)CC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyrrolidin-1-ylsulfonyl)ethanamine](/img/structure/B5906741.png)
![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide](/img/structure/B5906748.png)
![2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride](/img/structure/B5906754.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)

![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)


